Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate
Description
Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a pyrroloquinoline derivative characterized by a 4-fluorobenzoyl substituent at position 1 and a methyl group at position 7 of the heterocyclic core. Its molecular formula is C23H18FNO3, with a molecular weight of 387.40 g/mol. Key spectral data include:
- FT-IR: 2980 cm⁻¹ (C-H stretch), 1701 cm⁻¹ (ester C=O), 1636 cm⁻¹ (amide C=O) .
- ¹H-NMR: δ 8.25 (H9, singlet), 4.41–4.37 (ester CH₂), 2.73 (CH₃), and 1.57–1.27 (CH₂CH₃) .
- ¹³C-NMR: δ 184.6 (benzoyl carbonyl), 164.2 (ester carbonyl) .
This compound is synthesized via cyclocondensation of quinolium bromides with ethyl propiolate in the presence of K₂CO₃, yielding 50.5–66.7% after purification .
Properties
CAS No. |
302913-63-9 |
|---|---|
Molecular Formula |
C23H18FNO3 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate |
InChI |
InChI=1S/C23H18FNO3/c1-3-28-23(27)18-13-21(22(26)15-5-8-17(24)9-6-15)25-19-10-4-14(2)12-16(19)7-11-20(18)25/h4-13H,3H2,1-2H3 |
InChI Key |
STLUHXLWVJUKME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)F)C=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate typically involves the reaction of lepidine (4-methylquinoline) with phenacyl bromides in acetone at room temperature to form quaternary salts. These salts are then treated with electron-deficient ethyl propiolate in the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF) solvent to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorobenzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its larvicidal activity is attributed to its ability to disrupt the normal physiological processes of mosquito larvae, leading to mortality . The compound may also interact with enzymes and receptors in microbial cells, contributing to its antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The 4-fluorobenzoyl group in the target compound can be replaced with other substituents, altering physicochemical and biological properties:
Key Observations :
- Electron-donating groups (OCH₃) : Improve solubility but may reduce metabolic stability.
Substituent Variations on the Pyrroloquinoline Core
The methyl group at position 7 can be replaced or repositioned:
Key Observations :
- Methyl vs.
- Positional isomers (5- vs. 7-methyl) : Affect molecular planarity and π-π stacking interactions with biological targets .
Biological Activity
Ethyl 1-(4-fluorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate is a synthetic compound belonging to the pyrroloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its antibacterial, antifungal, and antitubercular activities, supported by empirical data and case studies.
Chemical Structure and Properties
- Molecular Formula: C23H18FNO3
- CAS Number: 302913-63-9
- IUPAC Name: this compound
The structure features a pyrroloquinoline core with a 4-fluorobenzoyl substituent, which is pivotal for its biological activity.
Antitubercular Activity
Recent studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline exhibit significant antitubercular properties. Specifically, this compound was tested against Mycobacterium tuberculosis strains.
Case Study Findings
A study evaluated various pyrroloquinoline derivatives for their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. The results indicated that:
- MIC Range: 8–128 µg/mL
- Most Effective Compound: Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate exhibited an MIC of 8 µg/mL against H37Rv and 16 µg/mL against multidrug-resistant strains .
Antifungal Activity
This compound has also shown promising antifungal activity against Candida albicans.
In Vitro Testing Results
In a comparative study against fluconazole:
| Compound | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
The derivatives BQ-06, BQ-07, and BQ-08 demonstrated the highest inhibitory potential at MIC values of 0.4 µg/mL . This indicates that these compounds are significantly more potent than fluconazole at standard concentrations.
Antibacterial Activity
The compound's antibacterial properties have been assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results suggest that the compound exhibits broad-spectrum antibacterial activity.
Summary of Antibacterial Efficacy
Research indicates that the compound can effectively inhibit bacterial growth at low concentrations, although specific MIC values were not detailed in the available literature.
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. Molecular docking studies have suggested favorable binding interactions with target proteins associated with bacterial and fungal metabolism .
Pharmacokinetic Properties
In silico evaluations of pharmacokinetic properties indicate that many derivatives of this compound exhibit favorable drug-like characteristics, including good absorption and distribution profiles . These findings suggest potential for further development as therapeutic agents.
Q & A
Basic: What is the standard synthetic route for this compound?
Answer:
The compound is synthesized via a quinolinium N-ylide-mediated cyclization. A typical procedure involves reacting 6-methylquinoline with phenacyl bromide and ethyl propiolate in propylene oxide under stirring at room temperature for 40 hours. The solvent is partially evaporated, followed by methanol addition and recrystallization from chloroform-methanol to yield the product (58–60% yield). Key steps include N-ylide formation and [3+2] cycloaddition .
Basic: What spectroscopic methods confirm its structure?
Answer:
Structural confirmation relies on:
- ¹H/¹³C-NMR : Distinct signals include δ 1.39 (t, CH2CH3), δ 3.92 (s, 7-Me), δ 8.12 (dd, aromatic H-2’/6’), and δ 183.2 (COAr). Fluorine coupling (J = 250.5 Hz for C-4’) is observed in ¹³C-NMR .
- FT-IR : Peaks at 1694 cm⁻¹ (ester C=O) and 1634 cm⁻¹ (benzoyl C=O) .
- Elemental analysis : Matches calculated C/H/N percentages (e.g., C 70.58%, H 4.64%, N 3.58%) .
Advanced: How do substituents on the benzoyl group influence reaction efficiency?
Answer:
Substituents significantly affect yields and stability:
- Electron-withdrawing groups (e.g., 4-fluoro) improve reaction rates due to enhanced electrophilicity of the benzoyl moiety, yielding 58–60%.
- Bulkier substituents (e.g., 4-chloro) reduce yields (52%) due to steric hindrance during cycloaddition .
- Melting points correlate with substituent polarity: 4-fluoro derivatives (mp 187–188°C) vs. 4-methoxy analogs (mp 151–153°C) .
Advanced: How can computational methods predict its biological activity?
Answer:
- Docking studies : Analogous pyrroloquinoline derivatives show affinity for bacterial DNA gyrase. Use AutoDock Vina with PDB: 1KZN to model interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., 4-fluoro) with antimicrobial activity trends observed in fluoroquinolone analogs .
Basic: What analytical techniques ensure purity?
Answer:
- HPLC : Use a C18 column (MeCN:H2O = 70:30) to confirm >95% purity.
- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane = 1:2, Rf ~0.5) .
- Elemental analysis : Validate stoichiometric C/H/N ratios to rule out byproducts .
Advanced: How to address discrepancies in reported melting points?
Answer:
Variations arise from:
- Crystallization solvents : Chloroform-methanol yields higher-melting polymorphs vs. ethanol .
- Substituent effects : Compare homologous compounds (e.g., 7-methoxy vs. 7-methyl analogs) to isolate structural contributions .
Advanced: What strategies optimize synthesis for scale-up?
Answer:
- Solvent choice : Replace propylene oxide with DMF to enhance solubility of intermediates.
- Catalysis : Add 5 mol% CuI to accelerate cycloaddition (reduces time from 40 hrs to 12 hrs) .
- Workup : Use liquid-liquid extraction (CH2Cl2/H2O) instead of evaporation for higher recovery .
Basic: What are its potential applications in drug discovery?
Answer:
- Antimicrobial scaffolds : Structural analogs (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) inhibit DNA gyrase. Test via MIC assays against S. aureus and E. coli .
- Anticancer agents : Pyrrolo-fused heterocycles exhibit cytotoxicity via topoisomerase inhibition. Use MTT assays on HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
